1-(5-Methyl[1,3]oxazolo[4,5-b]pyridin-2-yl)-piperidin-4-amine hydrochloride
Overview
Description
1-(5-Methyl[1,3]oxazolo[4,5-b]pyridin-2-yl)-piperidin-4-amine hydrochloride is a useful research compound. Its molecular formula is C12H17ClN4O and its molecular weight is 268.74 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
They have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry .
Mode of Action
The mode of action of a compound is determined by its interaction with its targets. In the case of oxazole derivatives, the substitution pattern plays a pivotal role in delineating their biological activities .
Biochemical Pathways
Oxazole derivatives have been found to exhibit various biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . Each of these activities would involve different biochemical pathways.
Result of Action
The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. As mentioned earlier, oxazole derivatives can have a wide range of biological activities .
Properties
IUPAC Name |
1-(5-methyl-[1,3]oxazolo[4,5-b]pyridin-2-yl)piperidin-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O.ClH/c1-8-2-3-10-11(14-8)15-12(17-10)16-6-4-9(13)5-7-16;/h2-3,9H,4-7,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHPYPCZNZMNHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=N2)N3CCC(CC3)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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